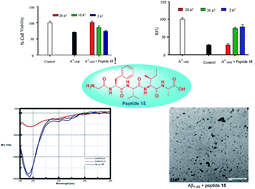Aβ1–42 C-terminus fragment derived peptides prevent the self-assembly of the parent peptide†
RSC Advances Pub Date: 2017-01-16 DOI: 10.1039/C6RA26295C
Abstract
In an attempt to design Aβ aggregation inhibitors to combat Alzheimer's disease, herein we report a full peptide scan performed on a pentapeptide fragment (Aβ38–42) derived from the C-terminus of Aβ1–42 peptide. More than thirty new peptides were synthesized and tested for their inhibition activity towards Aβ self-assembly. In the cell viability assay, when co-incubated with Aβ, three peptides were found to completely prevent the toxicity induced by Aβ aggregation. Most active pentapeptides were also studied by ThT fluorescence assay and the results were well correlated to the MTT study. The inhibition potential of a pentapeptide (15) was further confirmed by CD spectroscopy and transmission electron microscopy.

Recommended Literature
- [1] Changes in dynamics of α-chymotrypsin due to covalent inhibitors investigated by elastic incoherent neutron scattering†
- [2] Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
- [3] Carbon materials for supercapacitor application†
- [4] Bonds or not bonds? Pancake bonding in 1,2,3,5-dithiadiazolyl and 1,2,3,5-diselenadiazolyl radical dimers and their derivatives†
- [5] Calix[4]semitube diquinone: a potassium selective redox-active ionophore
- [6] Brønsted acid-promoted C–F bond activation in [P,S]-ligated neutral and anionic perfluoronickelacyclopentanes†
- [7] Bent-core compounds with two branched chains: evidence of a new dark conglomerate mesophase†
- [8] Branched CNT@SnO2 nanorods@carbon hierarchical heterostructures for lithium ion batteries with high reversibility and rate capability†
- [9] C, N co-doping promoted mesoporous Au/TiO2 catalyst for low temperature CO oxidation
- [10] British Standards Institution










